4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole
Overview
Description
It is characterized by its molecular formula C10H5ClFN3 and a molecular weight of 221.62 g/mol . This compound is part of the indole family, which is known for its significant biological and chemical properties.
Preparation Methods
The synthesis of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with an aldehyde or ketone under acidic conditions . The reaction typically uses methanesulfonic acid as a catalyst and is carried out under reflux in methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form different derivatives, and reduction reactions can modify its functional groups.
Cyclization Reactions: The indole ring can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets. It can bind to various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole can be compared with other indole derivatives such as:
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical and biological properties. The presence of fluorine in this compound, for example, can enhance its reactivity and biological activity compared to its methoxy-substituted counterpart .
Biological Activity
Overview
4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole (CAS No. 331443-96-0) is a compound belonging to the indole family, characterized by its molecular formula and a molecular weight of 221.62 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction modulates their activity, which can lead to various therapeutic effects. The compound's halogen substituents (chlorine and fluorine) enhance its reactivity and biological properties compared to other indole derivatives.
Anticancer Potential
Research has indicated that derivatives of pyrimido[5,4-b]indole compounds exhibit promising anticancer properties. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation in various cell lines, including breast and liver cancer cells. The structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the indole ring can significantly influence anticancer efficacy .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial activity. A screening of small-molecule libraries revealed that certain derivatives can act as inhibitors of biofilm formation in Salmonella, suggesting potential applications in preventing bacterial infections without affecting planktonic growth, thereby reducing resistance development .
Structure-Activity Relationship (SAR)
A detailed SAR study has been conducted to identify the most effective modifications for enhancing biological activity. The presence of fluorine at the 8-position is particularly noteworthy as it appears to improve the compound's interaction with biological targets compared to other substituents like methoxy groups .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, one study reported IC50 values indicating effective inhibition of cell growth at low micromolar concentrations. These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .
In Vivo Studies
While in vitro results are promising, further investigation into in vivo efficacy and safety profiles is crucial. Current research is ongoing to evaluate the pharmacokinetics and metabolic stability of this compound using animal models. Initial results indicate favorable profiles with minimal cytotoxic effects observed at therapeutic concentrations .
Comparative Analysis
To provide a clearer understanding of this compound's biological activity compared to similar compounds, a comparative analysis is presented below:
Compound Name | Anticancer Activity | Antimicrobial Activity | Key Modifications |
---|---|---|---|
4-Chloro-8-fluoro-5H-pyrimido | High | Moderate | Fluorine at position 8 |
7-Methoxy-4-(piperazinyl) | Moderate | Low | Methoxy group |
Other indole derivatives | Variable | Variable | Varies by substituent |
Properties
IUPAC Name |
4-chloro-8-fluoro-5H-pyrimido[5,4-b]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFN3/c11-10-9-8(13-4-14-10)6-3-5(12)1-2-7(6)15-9/h1-4,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDNZPROOPECEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C3=C(N2)C(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326786 | |
Record name | 4-chloro-8-fluoro-5H-pyrimido[5,4-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24803576 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
331443-96-0 | |
Record name | 4-chloro-8-fluoro-5H-pyrimido[5,4-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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